molecular formula C18H11ClF2N4O B2701649 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326927-01-8

5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2701649
CAS No.: 1326927-01-8
M. Wt: 372.76
InChI Key: XJOHHZCVCZDQEY-UHFFFAOYSA-N
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Description

5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolotriazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-d][1,2,4]triazinone core substituted with chloro and fluoro groups on the benzyl and phenyl rings. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Cyclization to form the triazine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the triazine ring.

    Substitution reactions: The final step involves introducing the chloro and fluoro substituents onto the benzyl and phenyl rings through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • 5-(2-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • 5-(2-chloro-4-fluorobenzyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Uniqueness

The uniqueness of 5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the benzyl and phenyl rings can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF2N4O/c19-15-7-14(21)6-3-12(15)9-24-18(26)17-8-16(23-25(17)10-22-24)11-1-4-13(20)5-2-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOHHZCVCZDQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=C(C=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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